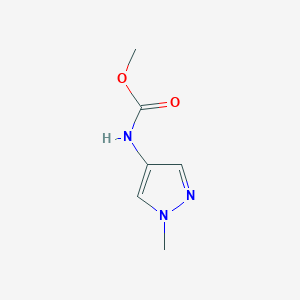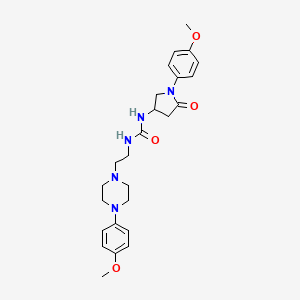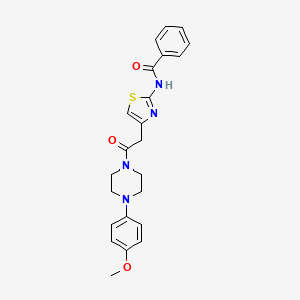![molecular formula C10H8ClN3O B2819098 4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-74-5](/img/structure/B2819098.png)
4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known as CAMP, is a heterocyclic compound that has a wide range of applications in scientific research. It is used in the synthesis and development of new pharmaceuticals, as well as in the study of biochemical and physiological processes. CAMP is a versatile compound that is easily synthesized and has a wide range of applications, from laboratory experiments to drug development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Holzer et al. (2003) described the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, including compounds similar to the target chemical. These compounds were synthesized through reactions involving acyl-5-hydroxy-3-methyl-1H-pyrazoles and characterized by spectroscopic studies and X-ray structure analysis (Holzer, Claramunt, Pérez-Torralba, Guggi, & Brehmer, 2003).
Tautomerism and Molecular Structure
- Research by Rockley and Summers (1981) explored the tautomerism of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, which are closely related to the target compound. They demonstrated the existence of these compounds in specific tautomeric forms, highlighting their intramolecular hydrogen bonding (Rockley & Summers, 1981).
Mass Spectral Analysis
- The mass spectral fragmentation patterns of similar compounds were elucidated by Keats, Rockley, and Summers (1982), providing insights into the initial fragmentation routes and minor fragmentation processes (Keats, Rockley, & Summers, 1982).
Biological Properties
- A study by Hamama et al. (2012) focused on the synthesis and evaluation of the biological properties of novel heterocyclic compounds, including pyrazolones. They assessed the antibacterial and antitumor potential of these compounds, indicating a wide range of applications in medicinal chemistry (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Computational and Spectroscopic Studies
- Thomas et al. (2018) conducted a detailed computational and spectroscopic study on pyrazole derivatives, aiming to understand their reactive properties and pharmaceutical potential. Their work encompasses density functional theory calculations, molecular dynamics simulations, and molecular docking to predict inhibitory activity against specific enzymes (Thomas et al., 2018).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-3-1-2-4-9(8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRIJLFIMAMGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CNNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)



![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2819029.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2819031.png)



![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2819037.png)